Cas no 1275442-57-3 (1-(4-chloro-2-nitrophenyl)propan-2-ol)

1-(4-Chloro-2-nitrophenyl)propan-2-ol is a chlorinated nitroaromatic compound featuring a secondary alcohol functional group. Its molecular structure, combining a chloro-substituted phenyl ring and a nitro group at the ortho position, lends utility in synthetic organic chemistry as an intermediate for further derivatization. The presence of both electron-withdrawing groups enhances reactivity in nucleophilic substitution and reduction reactions, making it valuable for pharmaceutical and agrochemical applications. The propan-2-ol moiety offers flexibility for further functionalization, such as esterification or etherification. This compound is typically characterized by high purity and stability under standard storage conditions, ensuring consistent performance in research and industrial processes.
1-(4-chloro-2-nitrophenyl)propan-2-ol structure
1275442-57-3 structure
Product Name:1-(4-chloro-2-nitrophenyl)propan-2-ol
CAS No:1275442-57-3
MF:C9H10ClNO3
MW:215.633601665497
CID:6101453
PubChem ID:55181640
Update Time:2025-10-31

1-(4-chloro-2-nitrophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chloro-2-nitrophenyl)propan-2-ol
    • AKOS006194828
    • 1275442-57-3
    • EN300-1965295
    • Inchi: 1S/C9H10ClNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5-6,12H,4H2,1H3
    • InChI Key: QENCTMATEHPIBW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])CC(C)O

Computed Properties

  • Exact Mass: 215.0349209g/mol
  • Monoisotopic Mass: 215.0349209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66Ų

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Additional information on 1-(4-chloro-2-nitrophenyl)propan-2-ol

Comprehensive Overview of 1-(4-chloro-2-nitrophenyl)propan-2-ol (CAS No. 1275442-57-3): Properties, Applications, and Industry Insights

1-(4-chloro-2-nitrophenyl)propan-2-ol (CAS 1275442-57-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This chloronitrophenyl derivative combines a propan-2-ol backbone with a nitro-substituted aromatic ring, making it valuable for synthetic applications. Recent studies highlight its potential as an intermediate in developing targeted bioactive molecules, aligning with the growing demand for precision chemical synthesis in drug discovery.

The compound's molecular structure (C9H10ClNO3) features both electron-withdrawing (–NO2) and electron-donating (–OH) groups, enabling diverse reactivity patterns. Researchers are exploring its role in cascade reactions and multicomponent syntheses, particularly for constructing heterocyclic frameworks—a hot topic in green chemistry discussions. Its moderate polarity (logP ~1.8 predicted) suggests balanced solubility for organic/aqueous systems, relevant to formulation optimization trends.

Analytical characterization of CAS 1275442-57-3 typically involves HPLC-UVmax ~280 nm) and GC-MS (EI mode), with the chlorine isotopic pattern serving as a diagnostic marker. The nitrophenyl moiety enables facile detection via UV-Vis spectroscopy, crucial for reaction monitoring—a frequent search query among process chemists. Stability studies indicate compatibility with inert atmosphere handling, though the nitro group warrants caution during high-temperature reactions.

In pharmaceutical contexts, derivatives of 1-(4-chloro-2-nitrophenyl)propan-2-ol show promise for kinase inhibition applications, correlating with rising interest in small-molecule therapeutics. Patent analyses reveal its use in proteolysis-targeting chimera (PROTAC) designs—a trending topic in drug development forums. The chiral center at the propanol position also makes it interesting for asymmetric synthesis studies, addressing industry needs for enantioselective methodologies.

From an industrial perspective, scalable synthesis of 1275442-57-3 often employs Friedel-Crafts acylation followed by nitration and reduction sequences. Recent process innovations focus on catalytic hydrogenation alternatives to improve atom economy—a key concern in sustainable chemistry initiatives. Suppliers typically provide technical specifications including ≥95% purity (HPLC), with residual solvent levels meeting ICH Q3C guidelines for pharmaceutical use.

Environmental fate studies suggest aerobic biodegradation as the primary degradation pathway for this compound, with nitroreductase enzymes initiating breakdown. This aligns with increasing searches for benign-by-design chemicals in academic literature. Computational modeling (DFT calculations) predicts moderate aquatic toxicity (EC50 >10 mg/L), prompting proper waste stream management protocols during industrial use.

The global market for nitrophenyl intermediates like 1275442-57-3 is projected to grow at 6.2% CAGR (2023-2030), driven by contract research organizations expanding their building block libraries. Custom synthesis inquiries often request isotope-labeled versions (e.g., 13C, 15N) for metabolic tracing studies, reflecting the compound's versatility. Storage recommendations typically suggest amber glass containers at 2-8°C under nitrogen blanket for long-term stability.

Emerging applications include use as a photoaffinity labeling precursor in chemical biology studies, leveraging its nitro group's photoreactivity. This connects to trending searches about click chemistry compatible probes. The compound's crystallographic data (CCDC deposition numbers available) assists in molecular docking studies, particularly for protein-ligand interaction modeling—a frequent topic in computational chemistry webinars.

Quality control protocols for 1-(4-chloro-2-nitrophenyl)propan-2-ol emphasize HPLC area normalization with MS confirmation, addressing industry concerns about isomeric impurities. Analytical method development papers often cite this compound when discussing orthogonal separation techniques for polar aromatics. Recent QSAR studies utilize its structure to model nitroaromatic bioactivity, contributing to predictive toxicology databases.

In conclusion, CAS 1275442-57-3 represents a multifaceted chemical building block with expanding relevance across life sciences and material chemistry. Its balanced lipophilicity profile and synthetic tractability position it as a valuable tool for researchers developing next-generation functional molecules. Ongoing investigations into its structure-activity relationships continue to uncover novel applications in medicinal chemistry and beyond.

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